5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives. It features a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions, combined with a thiophene ring, which is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of appropriate pyrazole and thiophene derivatives. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with pyrazole under basic conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products
Oxidation: 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 5-(1H-pyrazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules with desired properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research or binding to receptors in drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
- 5-Dimethylamino-thiophene-2-carbaldehyde
Uniqueness
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMFFPAHUERBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=NN2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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